Cas no 55579-90-3 (7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one)

7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one 化学的及び物理的性質
名前と識別子
-
- 7-Chloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one
- 7-chloro-3,4-dihydro-2H-1-benzoxepin-5-one
- 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
- 7-CHLORO-3,4-DIHYDRO-2H-BENZOBOXEPIN-5-ONE
- 7-chloro-3,4-dihydro-1-benzoxepin-5(2H)-one
- 7-chloro-3,4-dihydro-1-benzoxepin-5-one
- 55579-90-3
- TQR1053
- AKOS005363354
- EN300-65886
- CS-0257036
- SCHEMBL1181902
- 7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
- FT-0764843
- N12400
- MFCD01648758
- Z382721400
- DTXSID80408227
- CHEMBL2236119
- DA-19650
- 7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one
-
- MDL: MFCD01648758
- インチ: 1S/C10H9ClO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2
- InChIKey: SWNUBBODNFTNPC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C(CCCO2)=O
計算された属性
- せいみつぶんしりょう: 196.02900
- どういたいしつりょう: 196.0291072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 2.69530
7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one セキュリティ情報
7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB358737-5 g |
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one, 95%; . |
55579-90-3 | 95% | 5g |
€1872.80 | 2023-04-26 | |
Enamine | EN300-65886-1.0g |
7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one |
55579-90-3 | 95.0% | 1.0g |
$228.0 | 2025-03-21 | |
TRC | C385273-100mg |
7-Chloro-3,4-dihydro-2H-benzo[B]oxepin-5-one |
55579-90-3 | 100mg |
$ 70.00 | 2022-06-06 | ||
Apollo Scientific | OR917617-250mg |
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one |
55579-90-3 | 95% | 250mg |
£150.00 | 2025-02-21 | |
abcr | AB358737-1 g |
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one, 95%; . |
55579-90-3 | 95% | 1g |
€510.20 | 2023-04-26 | |
eNovation Chemicals LLC | Y1250947-250mg |
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one |
55579-90-3 | 97% (GC) | 250mg |
$320 | 2024-06-06 | |
eNovation Chemicals LLC | Y1250947-100mg |
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one |
55579-90-3 | 97% (GC) | 100mg |
$230 | 2024-06-06 | |
abcr | AB358737-5g |
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one, 95%; . |
55579-90-3 | 95% | 5g |
€1872.80 | 2025-02-16 | |
1PlusChem | 1P00DCN4-250mg |
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one |
55579-90-3 | 95% | 250mg |
$154.00 | 2025-02-26 | |
1PlusChem | 1P00DCN4-1g |
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one |
55579-90-3 | 95% | 1g |
$328.00 | 2025-02-26 |
7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-oneに関する追加情報
Recent Advances in the Study of 7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one (CAS: 55579-90-3)
The compound 7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one (CAS: 55579-90-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, characterized by its benzo-fused oxepinone structure, has been the subject of numerous studies aimed at elucidating its pharmacological properties and synthetic pathways. The latest research highlights its role as a key intermediate in the synthesis of bioactive molecules and its potential as a scaffold for drug development.
Recent studies have focused on optimizing the synthetic routes for 7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic method using palladium-based catalysts, which significantly reduced reaction times and byproduct formation. This advancement is particularly relevant for large-scale production, addressing previous challenges in the compound's availability for preclinical studies.
In terms of biological activity, 7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one has shown promising results in preliminary screenings for central nervous system (CNS) disorders. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its affinity for serotonin receptors, suggesting potential applications in the treatment of anxiety and depression. Molecular docking simulations further supported these findings, revealing strong binding interactions with key receptor sites.
Another area of interest is the compound's potential as an anti-inflammatory agent. Research conducted at the University of Cambridge in 2024 explored its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The results indicated a dose-dependent reduction in COX-2 activity, comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs). These findings open new avenues for the development of novel anti-inflammatory therapeutics with improved safety profiles.
Despite these advancements, challenges remain in fully characterizing the pharmacokinetic and toxicological properties of 7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one. Current research efforts are directed toward comprehensive in vivo studies to assess its bioavailability, metabolism, and potential side effects. Collaborative projects between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
In conclusion, 7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one (CAS: 55579-90-3) represents a versatile and promising compound in the realm of drug discovery. Its unique chemical structure and demonstrated biological activities make it a valuable candidate for further investigation. Continued research into its synthetic optimization and therapeutic potential is expected to yield significant contributions to the field of chemical biology and medicine.
55579-90-3 (7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one) 関連製品
- 1852603-59-8(Methyl 2-bromo-5-(pentan-2-yl)-1,3-thiazole-4-carboxylate)
- 898360-33-3(N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide)
- 922105-19-9(3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide)
- 1989659-47-3(3-(1-tert-butoxycarbonylazetidin-3-yl)cyclobutanecarboxylic acid)
- 1273687-35-6(5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine)
- 1367437-65-7(4-(2-methoxyquinolin-3-yl)pyrrolidin-2-one)
- 2092477-59-1(1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester)
- 1541505-46-7(2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine)
- 2097934-00-2(3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide)
- 1215327-33-5(Pamoic Acid-d10)
